4-isopropylphenyl 2-methoxybenzoate
Description
4-Isopropylphenyl 2-methoxybenzoate is an ester derivative of 2-methoxybenzoic acid, where the hydroxyl group of the carboxylic acid is replaced by a 4-isopropylphenoxy group. Its structure comprises a 2-methoxybenzoate moiety (electron-donating methoxy group at the ortho position of the benzene ring) and a bulky 4-isopropylphenyl ester group. This substitution pattern influences its physicochemical properties, such as solubility, volatility, and thermal stability, which are critical in applications ranging from agrochemicals to pharmaceuticals.
For instance, sodium 2-methoxybenzoate is synthesized by neutralizing 2-methoxybenzoic acid with sodium hydroxide, and metal complexes (e.g., Mn, Co, Ni) are formed via ligand exchange. The 4-isopropylphenyl variant likely follows similar esterification pathways using 4-isopropylphenol and 2-methoxybenzoyl chloride.
Properties
IUPAC Name |
(4-propan-2-ylphenyl) 2-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12(2)13-8-10-14(11-9-13)20-17(18)15-6-4-5-7-16(15)19-3/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUAYFDDKTZDHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropylphenyl 2-methoxybenzoate can be achieved through esterification reactions. One common method involves the reaction of 4-isopropylphenol with 2-methoxybenzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Isopropylphenyl 2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-Isopropylphenyl 2-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-isopropylphenyl 2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active phenol and benzoic acid derivatives, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The 2-methoxybenzoate backbone is common in several esters, but the nature of the esterifying group (alkyl, aryl, or substituted aryl) significantly alters properties. Key comparisons include:
Table 1: Comparative Properties of 2-Methoxybenzoate Esters
Key Observations :
- Volatility : Methyl and benzyl esters exhibit higher volatility due to smaller ester groups, as evidenced by methyl 2-methoxybenzoate's role in volatile emissions in grape studies. The bulky 4-isopropylphenyl group in the target compound likely reduces volatility, enhancing persistence in applications like slow-release formulations.
- Thermal Stability : Metal-2-methoxybenzoate complexes decompose between 110–349°C, suggesting that the ionic nature affects stability. The purely organic 4-isopropylphenyl ester is expected to exhibit higher thermal stability due to covalent bonding and aromatic rigidity.
Reactivity and Functional Group Influence
- Electrophilic Substitution: The 2-methoxy group directs electrophilic attacks to the para position of the benzene ring. This effect is consistent across derivatives like methyl 2-methoxybenzoate and benzyl butyrate.
- Hydrolysis Sensitivity : Esters with electron-withdrawing groups (e.g., nitro in methyl 2-nitrobenzoate) hydrolyze faster than those with electron-donating groups (e.g., methoxy). The 2-methoxy group in the target compound may reduce hydrolysis rates compared to unsubstituted benzoates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
